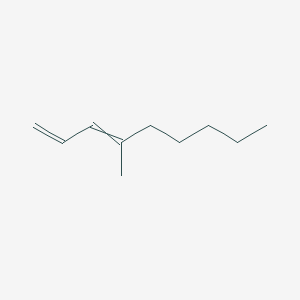

4-Methylnona-1,3-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90808-88-1 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

4-methylnona-1,3-diene |

InChI |

InChI=1S/C10H18/c1-4-6-7-9-10(3)8-5-2/h5,8H,2,4,6-7,9H2,1,3H3 |

InChI Key |

KCEWUAAXLWIJBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=CC=C)C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 4 Methylnona 1,3 Diene Derivatives

Pericyclic Reactions: Diels-Alder Cycloadditions of 1,3-Dienes

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic chemistry for the formation of six-membered rings. ijcrcps.com This reaction involves a conjugated diene reacting with a dienophile, which is typically an alkene or alkyne, to form a cyclohexene (B86901) derivative. ijcrcps.com

The mechanism of the Diels-Alder reaction can proceed through two primary pathways: a concerted, single-step mechanism or a stepwise mechanism involving a diradical or zwitterionic intermediate. nih.govresearchgate.net For many years, the concerted mechanism was the widely accepted pathway for [4+2] cycloaddition reactions. researchgate.net In a concerted reaction, the new carbon-carbon bonds are formed in a single transition state. researchgate.netnih.gov

However, computational studies have shown that both concerted and stepwise pathways are possible, and the preferred mechanism can depend on the specific reactants and reaction conditions. nih.govacs.org For the cycloaddition of vinylacetylene and ethylene (B1197577), a concerted mechanism is favored, with the stepwise reaction being 5.2–6.6 kcal/mol higher in energy. acs.org In contrast, for diyne cycloadditions, the energy difference between the concerted and stepwise pathways diminishes to 0.5–2 kcal/mol, and many such reactions may proceed through a stepwise mechanism. nih.gov The preference for a stepwise mechanism in some cases can be attributed to the large distortion energy required to achieve the bent transition state geometry for a concerted reaction. researchgate.net

Topological analysis of the electron localization function (ELF) has been used to study the electron reorganization in both concerted and stepwise pathways of non-polar Diels-Alder reactions. rsc.org In zeolite-catalyzed Diels-Alder reactions, both concerted one-step and stepwise two-step pathways have been identified, with the zeolite framework potentially biasing the reaction towards an asynchronous one-step pathway. nih.govacs.org

Table 1: Comparison of Concerted and Stepwise Diels-Alder Mechanisms

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Intermediate | No intermediate, single transition state | Diradical or zwitterionic intermediate |

| Energetics | Generally favored for 1,3-dienes | Can be competitive, especially for diynes |

| Stereochemistry | Highly stereospecific | Can lead to loss of stereochemistry |

| Influencing Factors | Reactant structure, solvent | Reactant structure, potential for stable intermediates |

Substituents on both the diene and the dienophile significantly impact the rate and feasibility of the Diels-Alder reaction. ijcrcps.compressbooks.pub For a "normal electron demand" Diels-Alder reaction, the rate is accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. ijcrcps.comorgoreview.commasterorganicchemistry.com This is because EDGs increase the energy of the highest occupied molecular orbital (HOMO) of the diene, while EWGs decrease the energy of the lowest unoccupied molecular orbital (LUMO) of the dienophile, leading to a smaller HOMO-LUMO energy gap and stronger orbital interaction. ijcrcps.com

In the case of 4-methylnona-1,3-diene, the methyl group at the 4-position acts as an electron-donating group, which is expected to increase its reactivity in a normal electron demand Diels-Alder reaction. libretexts.orglibretexts.org Alkyl groups are common EDGs that enhance the electron-rich nature of the diene. masterorganicchemistry.com The position of the substituent on the diene also plays a role, with 1-substituents generally having a larger effect on reactivity than 2-substituents. organicchemistrydata.org

Conversely, in an "inverse electron demand" Diels-Alder reaction, the electronic roles are reversed. These reactions are favored by EWGs on the diene and EDGs on the dienophile. ijcrcps.comwikipedia.org

The conformation of the diene is also a critical factor. The Diels-Alder reaction requires the diene to be in the s-cis conformation. libretexts.orglibretexts.org Bulky substituents at the C2 or C3 position can destabilize the more stable s-trans conformation, thereby increasing the population of the reactive s-cis conformer and accelerating the reaction rate. wikipedia.org However, bulky substituents on the diene can also introduce steric hindrance, which may inhibit the reaction. orgoreview.com

Table 2: Effect of Substituents on Diels-Alder Reactivity

| Substituent Type on Diene | Effect on Reactivity (Normal Demand) | Example |

| Electron-Donating Group (EDG) | Increases reactivity | Alkyl groups (-CH3), Methoxy groups (-OCH3) |

| Electron-Withdrawing Group (EWG) | Decreases reactivity | Carbonyl groups (-C=O), Nitro groups (-NO2) |

The Diels-Alder reaction can be performed on solid surfaces, a technique known as on-surface synthesis. scispace.comrsc.orgrsc.org This method provides a pathway for the bottom-up fabrication of novel molecular nanostructures in a controlled manner under ultra-high vacuum (UHV) conditions. scispace.comrsc.orgecust.edu.cn On-surface reactions confine the reactant molecules to a two-dimensional plane, which can influence the reaction pathway and enable the formation of specific structures. ecust.edu.cn

The Diels-Alder reaction has been successfully used to functionalize the surfaces of organic semiconductor single crystals like tetracene and rubrene. rsc.orgiit.edu In these reactions, the semiconductor surface can act as the diene or dienophile. For instance, the silicon dimer on the Si(100)-2x1 surface can act as a dienophile in a [4+2] cycloaddition with conjugated dienes. acs.org This site-specific reaction allows for the creation of a surface adlayer, which can modify the electronic and physical properties of the semiconductor. rsc.orgluc.edu This includes improving the adhesion of metal contacts and tuning energy level alignment. luc.edu

Studies have shown that the on-surface Diels-Alder reaction is site-selective and can be reversible. rsc.org The thermal stability of the resulting organic layer is a consideration for further processing of the material. acs.org The use of on-surface cycloaddition reactions is a promising strategy for creating new materials with tailored properties for applications in electronic devices. luc.edursc.org

Transition Metal-Catalyzed Transformations Involving Diene Substrates

Transition metal catalysis offers a versatile platform for the functionalization of dienes, providing access to a wide range of valuable chemical compounds. nih.govsnnu.edu.cnresearchgate.net These reactions often proceed with high selectivity and efficiency under mild conditions. acs.org

A key step in many transition metal-catalyzed reactions of 1,3-dienes is the formation of a π-allyl metal intermediate. organic-chemistry.orgacs.org This intermediate is typically generated through the hydrometallation of the diene, where a metal-hydride species adds across one of the double bonds. snnu.edu.cn For example, in palladium-catalyzed hydrofunctionalization, a Pd-hydride species can be intercepted by a 1,3-diene to form a π-allyl palladium complex. scispace.com This process has been utilized in the hydroarylation of 1,3-dienes with boronic esters. organic-chemistry.orgacs.org

Table 3: Common Transition Metals in Diene Functionalization

| Transition Metal | Key Intermediate | Typical Reactions |

| Palladium (Pd) | π-Allyl Palladium | Hydroarylation, Hydroamination, Hydroalkylation |

| Nickel (Ni) | π-Allyl Nickel | Hydrocyanation, Hydroalkylation, Hydroarylation |

| Cobalt (Co) | π-Allyl Cobalt | Hydrosilylation, Hydrocarboxylation |

| Rhodium (Rh) | π-Allyl Rhodium | Hydroamination, Oxyamination |

| Zirconium (Zr) | π-Allyl Zirconium | Hydroaminoalkylation |

β-hydride elimination is the reverse of migratory insertion of an alkene into a metal-hydride bond. It is a common decomposition pathway for metal alkyl complexes and can also be a productive step in catalytic cycles. In reactions of aliphatic 1,3-dienes, β-hydride elimination from a π-allyl intermediate can lead to the formation of a 1,4-disubstituted diene, which can be a competing reaction pathway. chinesechemsoc.org

The interplay between migratory insertion and β-hydride elimination is crucial in determining the products of a reaction. For instance, in some nickel-catalyzed reactions, the migration of a π-allyl metal species is proposed to occur through a sequence of β-hydride elimination and migratory insertion, without the diene dissociating from the metal center. researchgate.net These mechanistic steps are key to understanding and controlling the regioselectivity and stereoselectivity of transition metal-catalyzed diene functionalization. researchgate.netrsc.org

Oxidative Addition and Reductive Elimination Cycles

The reactivity of this compound with transition metal complexes is fundamentally governed by elementary steps such as oxidative addition and reductive elimination. wikipedia.org These processes are central to many catalytic cycles. Oxidative addition involves the addition of a molecule to a metal center, which results in an increase in the metal's oxidation state and coordination number. uoc.grlibretexts.org Conversely, reductive elimination is the reverse process, where two ligands are eliminated from the metal center to form a new molecule, leading to a decrease in the metal's oxidation state and coordination number. wikipedia.orglibretexts.orglibretexts.org

For a conjugated diene like this compound, a common pathway involving these steps is oxidative cyclization. In this process, the diene coordinates to a low-valent metal center. The metal can then undergo oxidative cyclization with another unsaturated molecule (or a second diene molecule) to form a metallacycle intermediate. snnu.edu.cnnih.gov For example, an iron complex can react with a diene to generate an iron metallacycle. snnu.edu.cn The formation of this intermediate is technically an oxidative addition, as the metal is oxidized (typically by +2) and two new metal-carbon sigma bonds are formed.

These cycles are common for d8 metals like Ni(II) and Pd(II) and d6 metals such as Pt(IV) and Rh(III). wikipedia.orglibretexts.org The ligands must typically be positioned cis to each other on the metal center for reductive elimination to occur. wikipedia.orglibretexts.org

| Feature | Oxidative Addition | Reductive Elimination |

| Metal Oxidation State | Increases by 2 | Decreases by 2 |

| Coordination Number | Increases by 2 | Decreases by 2 |

| Electron Count | Increases by 2 | Decreases by 2 |

| Bond Changes | Breaks one bond (e.g., C-H, X-Y), Forms two M-C or M-X bonds | Forms one bond (e.g., C-C, C-H), Breaks two M-C or M-X bonds |

| Driving Force | Favored by low-oxidation-state, electron-rich metals | Favored by high-oxidation-state, electron-poor metals |

| Typical Reactants | Alkenes, Dienes, Alkyl Halides, H₂ | Organometallic complexes with cis-ligands |

Electrophilic and Radical Additions to Conjugated Diene Systems

Conjugated dienes like this compound exhibit unique reactivity in addition reactions due to their system of delocalized pi electrons. transformationtutoring.com They can undergo both electrophilic and radical additions, often yielding a mixture of products. libretexts.org

Regioselectivity in 1,2- and 1,4-Addition Products

When an electrophile, such as HBr, adds to a conjugated diene, two major constitutional isomers can be formed: the 1,2-adduct and the 1,4-adduct. chemistrysteps.comlibretexts.org This phenomenon arises from the nature of the resonance-stabilized allylic carbocation intermediate formed in the first step of the reaction. libretexts.org

The distribution of these products is highly dependent on the reaction conditions, particularly temperature. transformationtutoring.commasterorganicchemistry.com

Kinetic Control: At low temperatures, the reaction is irreversible, and the product distribution is determined by the relative rates of formation. masterorganicchemistry.com The product that forms faster, the kinetic product , predominates. This is often the 1,2-adduct, as the nucleophile attacks the carbon atom closest to the site of initial protonation, a result of the "proximity effect". chemistrysteps.comaklectures.com

Thermodynamic Control: At higher temperatures, the addition becomes reversible. masterorganicchemistry.com The system reaches equilibrium, and the product distribution reflects the relative thermodynamic stabilities of the products. The more stable product, the thermodynamic product , predominates. This is typically the 1,4-adduct because it often results in a more substituted (and thus more stable) double bond. aklectures.commasterorganicchemistry.com

For an unsymmetrical diene like this compound, the initial protonation must be considered. Protonation can occur at either C-1 or C-4. Following Markovnikov's rule, protonation will occur to form the most stable carbocation intermediate. libretexts.org Protonation at C-1 of this compound yields a resonance-stabilized secondary allylic carbocation. Protonation at C-4 would also yield a secondary allylic carbocation. The relative stability of these intermediates will dictate the initial pathway. Assuming protonation at C-1 is the major pathway, attack of the nucleophile (X⁻) at C-2 gives the 1,2-adduct, while attack at C-4 gives the 1,4-adduct. The thermodynamic product will be the alkene with the most substituted double bond. transformationtutoring.com

| Control Type | Reaction Conditions | Favored Product | Determining Factor |

| Kinetic | Low Temperature (e.g., -80 °C to 0 °C) | 1,2-Adduct (usually) | Lower activation energy, faster rate of formation. aklectures.com |

| Thermodynamic | High Temperature (e.g., > 40 °C) | 1,4-Adduct (usually) | Greater product stability (more substituted alkene). aklectures.compearson.com |

Carbocationic and Radical Intermediates in Diene Additions

The mechanism of electrophilic addition to a conjugated diene proceeds through a resonance-stabilized allylic carbocation intermediate. fiveable.melibretexts.org This delocalization is key to the formation of both 1,2- and 1,4-products. fiveable.me

For this compound, initial protonation at the C-1 position creates an allylic carbocation where the positive charge is shared between C-2 and C-4.

Intermediate Formation: CH₂=CH-CH=C(CH₃)-C₅H₁₁ + H⁺ → [CH₃-C⁺H-CH=C(CH₃)-C₅H₁₁ ↔ CH₃-CH=CH-C⁺(CH₃)-C₅H₁₁]

The actual intermediate is a hybrid of these two resonance structures. youtube.com The positive charge is delocalized over both the secondary carbon (C-2) and the tertiary carbon (C-4). Because a tertiary carbocation is more stable than a secondary one, the resonance contributor with the charge on C-4 is more significant. libretexts.org However, under kinetic control, the nucleophile may attack the C-2 position faster due to proximity, leading to the 1,2-product. chemistrysteps.com Under thermodynamic control, the system favors the formation of the more stable alkene, which often arises from attack at C-4. masterorganicchemistry.commasterorganicchemistry.com

Radical additions to conjugated dienes also proceed through intermediate species. The reaction is initiated by the formation of a radical which then adds to the diene system. mdpi.com This addition generates a resonance-stabilized allylic radical. Similar to the carbocationic case, the unpaired electron is delocalized, allowing for subsequent reaction at two different positions, which can lead to a mixture of 1,2- and 1,4-addition products. For example, studies on the addition of electrophilic imidyl radicals to dienes show that the radical adds to the diene to form an intermediate carbon radical, which then continues the reaction chain. acs.org

Dimerization and Oligomerization Mechanisms of 1,3-Dienes

Under certain conditions, 1,3-dienes can react with themselves to form dimers or larger oligomers. These reactions can be initiated thermally or by using metal catalysts. mdpi.com

[4+2] Cycloaddition Dimerization Pathways

The most common thermal dimerization pathway for 1,3-dienes is the Diels-Alder reaction , a [4+2] cycloaddition. libretexts.orgwikipedia.org In this process, one molecule of the diene acts as the 4π-electron component, while a second molecule acts as the 2π-electron component (the dienophile). libretexts.org The reaction is concerted, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.org This mechanism reliably forms a six-membered ring. wikipedia.org

For the self-dimerization of an unsymmetrical diene like this compound, multiple regioisomeric products are possible, depending on the relative orientation of the diene and dienophile components in the transition state. The substitution pattern on both the diene and dienophile portions of the reacting molecules will influence the regiochemical outcome of the cycloaddition.

Metal-Catalyzed Dimerization Processes

Transition metal complexes, particularly those of nickel, palladium, and cobalt, are effective catalysts for the dimerization and oligomerization of 1,3-dienes. wikipedia.orgfrontiersin.org These reactions can produce linear or cyclic dimers with high selectivity, depending on the catalyst system and reaction conditions.

A general mechanism for metal-catalyzed dimerization involves the oxidative coupling of two diene molecules on a low-valent metal center (e.g., Pd(0) or Ni(0)). wikipedia.org This forms a bis-allyl metal complex intermediate. From this intermediate, various reaction pathways are possible:

Reductive Elimination: The two allyl fragments can couple via reductive elimination to form a cyclic dimer, such as a cyclooctadiene.

β-Hydride Elimination: A β-hydride elimination followed by reductive elimination can lead to the formation of linear dimers. mdpi.com

A specific type of metal-catalyzed dimerization is telomerization , where two diene molecules are coupled with the simultaneous addition of a nucleophile (like water or an alcohol), yielding functionalized linear dimers. wikipedia.org Cobalt-based catalysts have also been shown to promote the heterodimerization of 1,3-dienes with other unsaturated compounds like acrylates, proceeding through a proposed Co(I)/Co(III) catalytic cycle involving oxidative dimerization. nih.gov

| Metal Catalyst System | Typical Product(s) | Mechanistic Feature |

| Nickel(0) complexes | Cyclodimers (e.g., cyclooctadienes, vinylcyclohexene) | Oxidative coupling of two dienes on the Ni center. |

| Palladium(0) complexes | Linear dimers (Telomerization products if nucleophile is present). wikipedia.org | Oxidative coupling followed by nucleophilic attack or β-hydride elimination. wikipedia.org |

| Iron complexes | Linear or cyclic dimers. | Varies with ligand and reaction conditions. frontiersin.org |

| Cobalt(I) complexes | Heterodimers (e.g., with acrylates). nih.gov | Oxidative dimerization via a Co(I)/Co(III) cycle. nih.gov |

Stereochemical Aspects in 4 Methylnona 1,3 Diene Chemistry

Control of Double Bond Geometry (E/Z Stereoselectivity) in Diene Synthesis

The geometry of the double bonds in 4-Methylnona-1,3-diene, designated as (E) (entgegen) or (Z) (zusammen), significantly influences its physical properties and reactivity. The synthesis of specific geometric isomers is a key challenge and a focus of modern synthetic organic chemistry.

Stereoselective Olefination Strategies for (E)-Diene Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a prominent method for the synthesis of alkenes, often favoring the formation of the (E)-isomer. wikipedia.org This reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org The preference for the (E)-alkene is generally attributed to the thermodynamic stability of the intermediates in the reaction mechanism. wikipedia.org

The mechanism of the HWE reaction involves the deprotonation of a phosphonate (B1237965) to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. wikipedia.org The stereochemical outcome is influenced by steric factors during the approach of the carbanion to the carbonyl group. alfa-chemistry.com The formation of the (E)-alkene is typically favored because it minimizes steric hindrance in the transition state. alfa-chemistry.com

Several modifications to the HWE reaction have been developed to enhance the stereoselectivity for the (E)-isomer. For instance, the use of certain phosphonates and reaction conditions, such as the Masamune-Roush conditions (DBU-LiCl), can lead to high (E)-selectivity. alfa-chemistry.com While many olefination strategies produce dienes with moderate (E/Z)-selectivity that is dependent on the substrate, the HWE reaction is a reliable method for obtaining predominantly (E)-1,3-dienes. researchgate.netorganic-chemistry.org

Table 1: Comparison of Olefination Reactions for Diene Synthesis

| Reaction | Reagent | Typical Selectivity | Advantages | Disadvantages |

| Wittig Reaction | Phosphonium ylide | Often Z-selective for unstabilized ylides | Wide substrate scope | Byproduct removal can be difficult |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion | Predominantly E-selective wikipedia.org | Water-soluble byproduct, easily removed alfa-chemistry.com | Requires synthesis of phosphonate reagent |

| Peterson Olefination | α-silyl carbanion | Can be either E or Z selective depending on conditions | Stereochemical control possible | Requires stoichiometric base |

Catalytic Approaches to Geometric Isomer Control in 1,3-Dienes

Catalytic methods offer an efficient and atom-economical approach to controlling the geometry of 1,3-dienes. Ruthenium-based catalysts have shown significant promise in the stereoselective synthesis of (E,E)-1,3-dienes. organic-chemistry.org An oxidative cross-coupling reaction between activated olefins and vinyl boronates using a [RuCl2(p-cymene)]2 catalyst under mild, base-free, and ligand-free conditions exclusively yields the (E,E)-isomer. organic-chemistry.org This method overcomes the limitations of traditional palladium-catalyzed Heck reactions, which often suffer from poor stereoselectivity. organic-chemistry.org

Ruthenium catalysts can also be employed in multicomponent transformations. For example, the precatalyst RuCl(cod)C5Me5 facilitates the head-to-head oxidative dimerization of terminal alkynes and the concurrent 1,4-addition of carboxylic acids to produce (1E,3E)-1-acyloxy-1,3-dienes in a single step. rsc.org Furthermore, ruthenium-catalyzed hydrovinylation-type cross-coupling of ynamides and ethylene (B1197577) can produce 2-amino-1,3-diene derivatives with high regioselectivity. acs.org

Cobalt-based catalysts have also been developed for the geometric isomerization of 1,3-dienes. A cobalt complex with an amido-diphosphine-oxazoline ligand can catalyze the isomerization of E/Z mixtures of 1,3-dienes to furnish the (E)-isomers with high stereoselectivity. organic-chemistry.org Conversely, certain cobalt-hydride complexes can promote the unusual isomerization of (E/Z)-mixtures of 1,3-dienes to the isomerically pure (Z)-isomers. nih.govacs.org This is particularly interesting as it allows for kinetic trapping of the less thermodynamically stable Z-isomer. researchgate.net

Stereospecificity and Diastereoselectivity in Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of six-membered rings. wikipedia.orgbyjus.com The reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. unacademy.comnumberanalytics.com

Preservation of Dienophile Stereochemistry in Diels-Alder Reactions

The Diels-Alder reaction proceeds through a concerted mechanism, where all bond-forming and bond-breaking events occur in a single step. byjus.comunacademy.com This concerted nature dictates that the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. youtube.comfiveable.me For instance, a cis-dienophile will yield a product with cis substituents on the newly formed ring, while a trans-dienophile will result in trans substituents. libretexts.orglibretexts.org This stereospecificity is a direct consequence of the suprafacial nature of the cycloaddition, where the new bonds are formed on the same face of both the diene and the dienophile. libretexts.orglibretexts.org

"Outside" and "Inside" Group Orientations in Diene Stereochemistry

The stereochemistry of the diene also plays a crucial role in determining the stereochemistry of the Diels-Alder adduct. masterorganicchemistry.com For the reaction to occur, the diene must adopt an s-cis conformation. libretexts.org The substituents on the termini of the diene (C1 and C4) can be classified as being either "outside" or "inside" in this conformation. libretexts.orgmasterorganicchemistry.com

During the cycloaddition, the two "outside" groups will end up on the same face of the newly formed six-membered ring, and similarly, the two "inside" groups will also be on the same face of the ring. masterorganicchemistry.com If one substituent is "outside" and the other is "inside," they will be trans in the product. libretexts.orglibretexts.org This rule allows for the prediction of the relative stereochemistry of the substituents originating from the diene. masterorganicchemistry.com

Endo/Exo Selectivity in Diels-Alder Reactions with Substituted Dienes

When both the diene and dienophile are substituted, two diastereomeric products, termed endo and exo, can be formed. masterorganicchemistry.com The endo product is generally favored, a phenomenon known as the Alder-Endo rule. libretexts.org This preference is often explained by secondary orbital interactions, where the p-orbitals of the electron-withdrawing group on the dienophile overlap with the p-orbitals of the C2 and C3 carbons of the diene in the transition state. masterorganicchemistry.com

However, steric effects can override this electronic preference and favor the formation of the exo product. wikipedia.org This is particularly true when bulky substituents are present on the diene or dienophile. wikipedia.orgacs.org For example, high exo selectivity is observed when the termini of the diene and the dienophile involved in the shorter forming bond are both substituted. acs.org Computational studies have shown that the stereoselectivity can be a result of the competition between steric repulsions in the exo and endo transition states. nih.govrsc.org The presence of a bulky substituent at the C2 or C3 position of the diene can increase the reaction rate by destabilizing the s-trans conformation and forcing the diene into the reactive s-cis conformation. wikipedia.org Conversely, bulky substituents at the C1 and C4 positions can decrease the reaction rate by sterically hindering the approach of the dienophile. wikipedia.org

Lewis acid catalysis can also influence the endo/exo selectivity, often increasing the preference for the endo product by enhancing the secondary orbital interactions. masterorganicchemistry.com Furthermore, the application of an oriented external electric field has been shown to modulate the endo/exo selectivity of Diels-Alder reactions. d-nb.infonih.govresearchgate.net

Table 2: Factors Influencing Endo/Exo Selectivity in Diels-Alder Reactions

| Factor | Influence on Selectivity | Explanation |

| Secondary Orbital Interactions | Favors endo product masterorganicchemistry.com | Stabilizing interaction between the π-system of the dienophile's substituent and the diene's π-system. masterorganicchemistry.com |

| Steric Hindrance | Can favor exo product wikipedia.org | Bulky substituents on the diene or dienophile can destabilize the more sterically congested endo transition state. wikipedia.orgacs.org |

| Lewis Acid Catalysis | Generally increases endo selectivity masterorganicchemistry.com | Coordination of the Lewis acid to the dienophile enhances secondary orbital interactions. masterorganicchemistry.com |

| External Electric Field | Can control endo/exo selectivity nih.govresearchgate.net | The direction of the electric field can selectively stabilize one transition state over the other. d-nb.inforesearchgate.net |

Regioselectivity in Asymmetric Diene Reactions

The regioselectivity observed in asymmetric reactions involving substituted 1,3-dienes like this compound is a critical aspect that determines the constitution of the product. The placement of the methyl group at the C4 position introduces asymmetry, leading to the potential for multiple regioisomeric products in reactions such as cycloadditions and catalytic functionalizations. The outcome of these reactions is dictated by a delicate balance of electronic and steric influences.

Regioisomeric Product Distributions in [4+2] Cycloadditions

In the context of [4+2] cycloadditions, such as the Diels-Alder reaction, the reaction of an unsymmetrical diene with an unsymmetrical dienophile can result in different regioisomers. masterorganicchemistry.com For dienes with substituents, the alignment of the diene and dienophile is governed by the electronic properties of the substituents. masterorganicchemistry.com Generally, reactions involving 1-substituted dienes favor the formation of "ortho" (1,2-adduct) products, whereas 2-substituted dienes tend to yield "para" (1,4-adduct) products. masterorganicchemistry.com "Meta" (1,3-adducts) are typically disfavored and formed only as minor byproducts. masterorganicchemistry.com

For this compound, which has a substituent at an internal position (C4), the regiochemical outcome with an unsymmetrical dienophile (e.g., one bearing an electron-withdrawing group, EWG) is primarily explained by Frontier Molecular Orbital (FMO) theory. nih.govrsc.org This theory analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The major regioisomer arises from the alignment that matches the larger orbital coefficient on one reactant with the larger orbital coefficient on the other. masterorganicchemistry.com The electron-donating methyl group at C4 influences the electron density and the orbital coefficients of the diene system. Studies on analogous substituted dienes show that cycloadditions can lead to mixtures of regioisomers, with the ratio depending on the specific reactants and conditions. rsc.org

| Reactants | Potential Regioisomers | Governing Principle | Expected Outcome |

|---|---|---|---|

| 4-Substituted-1,3-diene + Acrolein (CH2=CH-CHO) | "Ortho"-like vs. "Meta"-like adducts | Frontier Molecular Orbital (FMO) Theory | The major product results from the alignment of the largest HOMO coefficient of the diene with the largest LUMO coefficient of the dienophile. masterorganicchemistry.comnih.gov |

Electronic and Steric Factors Influencing Regioselectivity in Substituted 1,3-Dienes

The regioselectivity in reactions of substituted 1,3-dienes is fundamentally controlled by the interplay of electronic and steric factors. acs.org

Electronic Factors: The electronic nature of substituents on the diene framework significantly alters its reactivity. Electron-donating groups (like the methyl group in this compound) increase the energy of the diene's HOMO, enhancing its nucleophilicity and accelerating reactions with electron-poor partners. masterorganicchemistry.com Conversely, electron-withdrawing groups lower the HOMO energy. The position of the substituent directs the reaction; for instance, in copper-catalyzed borocyanation of 2-aryl-substituted 1,3-dienes, an electron-withdrawing aryl group can make the C1 position more electrophilic, favoring a 1,2-addition. acs.org

Steric Factors: Steric hindrance plays a crucial role, often dictating the feasibility of a particular reaction pathway. nih.govbeilstein-journals.org In many cases, the reactants will adopt a transition state that minimizes steric repulsion between bulky groups. acs.org For example, in certain cobalt-catalyzed Diels-Alder reactions, steric factors have been shown to be the dominant influence on regioselectivity, overriding electronic effects. organic-chemistry.org The size of ligands on a metal catalyst can also be a key determinant of the regiochemical outcome by creating a sterically demanding environment around the catalytic center. acs.org

| Factor | Influence on this compound | General Outcome | Reference |

|---|---|---|---|

| Electronic | The electron-donating methyl group at C4 increases the nucleophilicity of the diene system. | Influences the alignment of frontier orbitals, favoring specific regioisomers. | masterorganicchemistry.comacs.org |

| Steric | The methyl group at C4 and the pentyl group at C1 create steric bulk that can hinder the approach of reactants at certain positions. | Favors reaction pathways and transition states that minimize steric clash. | nih.govbeilstein-journals.org |

| Catalyst/Ligands | In catalyzed reactions, the size and electronic properties of the catalyst's ligands can control access to the diene. | Ligand properties can override the inherent preference of the substrate, leading to high or even reversed regioselectivity. | acs.orgorganic-chemistry.org |

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis. For a substrate like this compound, its conjugated diene structure is an excellent platform for various enantioselective transformations to produce valuable chiral derivatives, such as allylic amines and alcohols. These reactions typically employ transition metal catalysts paired with chiral ligands or utilize chiral auxiliaries to control the stereochemical outcome.

Several powerful strategies have been developed for the enantioselective functionalization of 1,3-dienes. For instance, nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes using a chiral diphosphine ligand (SKP) has been shown to produce α-substituted chiral allylamines with excellent 1,4-regioselectivity and high enantioselectivity (up to 99% ee). dicp.ac.cn Similarly, a copper-catalyzed three-component radical 1,4-perfluoroalkylamination of 1,3-dienes also yields chiral allylic amines with high enantioselectivity. nih.gov

Rhodium-catalyzed reactions, often employing chiral phosphine (B1218219) ligands like MonoPhos, are effective for enantioselective 1,4-addition reactions to construct chiral molecules. rsc.orgorganic-chemistry.org Another approach involves the use of a chiral sulfoxide (B87167) group attached to the diene. In a base-induced nih.govorganic-chemistry.org-sigmatropic rearrangement, the chirality of the sulfoxide directs the formation of a specific enantiomer of the resulting dienyl diol with high selectivity. csic.es These methodologies highlight the potential to convert achiral dienes into a wide array of enantioenriched products.

| Catalytic System | Reaction Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Nickel / Chiral Diphosphine (SKP) | 1,4-Hydroamination | Chiral Allylamines | Excellent 1,4-regioselectivity and high enantioselectivity. | dicp.ac.cn |

| Copper / Chiral Ligand | Three-component 1,4-Perfluoroalkylamination | Chiral Perfluoroalkyl-containing Allylic Amines | Efficient assembly of complex chiral amines. | nih.gov |

| Rhodium / Chiral Phosphine (e.g., MonoPhos) | Asymmetric 1,4-Addition | Chiral Indanones, Chiral Rings | High yields and enantioselectivities under mild conditions. | rsc.orgorganic-chemistry.org |

| Base-induced (NaH/iPrOH) | nih.govorganic-chemistry.org-Sigmatropic Rearrangement | Enantioenriched Dienyl Diols | Uses a chiral sulfoxide as the source of stereocontrol. | csic.es |

Computational Chemistry and Theoretical Studies on 4 Methylnona 1,3 Diene Systems

Quantum Mechanical Investigations of 1,3-Dienes

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 1,3-dienes. These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT) calculations, provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states.

Electronic Structure Calculations for Substituted 1,3-Dienes

The electronic structure of substituted 1,3-dienes, such as 4-methylnona-1,3-diene, is significantly influenced by the nature and position of the substituents. Substituents can alter the energy and coefficients of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the dien's reactivity in cycloaddition reactions. scispace.comwikipedia.org For instance, electron-donating groups, like the methyl group in this compound, generally raise the energy of the HOMO, making the diene more nucleophilic.

Computational studies often employ methods like DFT to analyze these electronic effects. The analysis of frontier molecular orbitals (FMOs) is a common approach to predict the regioselectivity of reactions like the Diels-Alder reaction. mdpi.com The interaction between the HOMO of the diene and the LUMO of the dienophile is typically the dominant factor. scispace.com The regiochemistry is predicted by matching the atoms with the largest orbital coefficients in the interacting FMOs. libretexts.org For a 1-substituted diene, this generally leads to the "ortho" product, while a 2-substituted diene favors the "para" product. masterorganicchemistry.com

| Computational Method | Focus of Study | Key Findings |

| Density Functional Theory (DFT) | Electronic structure of substituted dienes | Substituents alter HOMO-LUMO energies, influencing reactivity. wikipedia.org |

| Frontier Molecular Orbital (FMO) Analysis | Regioselectivity in Diels-Alder reactions | The largest orbital coefficients on the diene and dienophile determine the major regioisomer. mdpi.comlibretexts.org |

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Studies

DFT has become a powerful tool for elucidating the mechanisms of complex organic reactions involving dienes. nih.govrsc.org It allows for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway. For instance, DFT calculations can distinguish between concerted and stepwise mechanisms in cycloaddition reactions. pku.edu.cn

In the context of reactions involving this compound, DFT could be used to study various transformations, such as cycloadditions, electrocyclizations, and transition-metal-catalyzed reactions. pku.edu.cnacs.orgresearchgate.net For example, in a Diels-Alder reaction, DFT can model the synchronous formation of the two new sigma bonds in a concerted mechanism or the formation of a diradical or zwitterionic intermediate in a stepwise pathway. pku.edu.cn The calculated activation energies for each path can then predict the most likely mechanism.

A study on the hetero-Diels-Alder reaction of nitroso derivatives with conjugated dienes highlighted that the regioselectivity is highly dependent on factors like substituents on the diene and dienophile, and reaction conditions, all of which can be modeled using DFT. nih.gov

Transition State Analysis and Potential Energy Surface Mapping

The transition state is a critical point on the potential energy surface (PES) that represents the highest energy barrier along the reaction coordinate. libretexts.orglibretexts.org Locating and characterizing the transition state structure is a key goal of computational reaction mechanism studies. umn.eduyoutube.com The geometry and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

Potential energy surface mapping provides a comprehensive view of all possible geometric arrangements of the atoms in a reacting system and their corresponding energies. libretexts.orgyoutube.com For a reaction involving this compound, the PES would show the energy landscape connecting reactants to products, including any intermediates and transition states. libretexts.org The lowest energy path on this surface is the most probable reaction pathway. libretexts.orgyoutube.com

Computational methods can be used to locate saddle points on the PES, which correspond to transition states. libretexts.org Vibrational frequency analysis is then used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum mechanics is ideal for studying electronic effects and reaction mechanisms, molecular mechanics (MM) and molecular dynamics (MD) are better suited for analyzing the conformational behavior of large and flexible molecules like this compound. wikipedia.orgnih.govresearchgate.net

Conformational Analysis of Flexible Diene Systems

Conjugated dienes can exist in different conformations due to rotation around the central single bond. libretexts.org The two most important planar conformations are the s-trans and s-cis forms. libretexts.orgimperial.ac.uk The s-trans conformation is generally more stable due to reduced steric hindrance. libretexts.org However, for many reactions, such as the Diels-Alder reaction, the diene must adopt the less stable s-cis conformation. libretexts.org

Molecular mechanics force fields can be used to calculate the relative energies of different conformations and the energy barriers for their interconversion. csbsju.edu For a flexible molecule like this compound, with its long alkyl chain, a systematic conformational search is necessary to identify all low-energy conformers. acs.org This involves rotating around all rotatable bonds and minimizing the energy of each resulting structure.

Molecular dynamics simulations can provide a more dynamic picture of conformational flexibility. researchgate.net By simulating the motion of the molecule over time, MD can explore the conformational space and determine the relative populations of different conformers at a given temperature. researchgate.netacs.org This information is crucial for understanding how the molecule's shape influences its reactivity. acs.org

| Simulation Technique | Application | Information Gained |

| Molecular Mechanics (MM) | Conformational search | Identifies low-energy conformers and relative stabilities. acs.org |

| Molecular Dynamics (MD) | Dynamic conformational analysis | Simulates molecular motion and determines conformer populations over time. researchgate.net |

Theoretical Approaches to Stereoselectivity and Regioselectivity in Diene Reactions

Computational chemistry offers powerful tools to predict and explain the stereoselectivity and regioselectivity observed in reactions of dienes. nih.govumn.edu

As discussed earlier, the regioselectivity of reactions like the Diels-Alder is often explained by FMO theory, where the interaction between the largest lobes of the diene's HOMO and the dienophile's LUMO is favored. scispace.comlibretexts.org This can be quantified by calculating the orbital coefficients at each atom.

Stereoselectivity, such as the preference for the endo product in many Diels-Alder reactions, can also be rationalized through computational models. libretexts.org The "endo rule" is often attributed to secondary orbital interactions, which are favorable interactions between the p-orbitals of the dienophile's substituent and the p-orbitals of the diene at the C2 and C3 positions in the transition state. libretexts.org DFT calculations can model these subtle interactions and predict the energy difference between the endo and exo transition states.

Furthermore, for reactions involving chiral substrates or catalysts, computational methods can be used to build models of the transition states leading to different stereoisomers. nih.gov By comparing the energies of these diastereomeric transition states, the major product can be predicted. This is particularly valuable in asymmetric synthesis, where understanding the origin of stereocontrol is essential for designing more efficient catalysts.

Development of Computational Models for Conjugated Systems

The computational modeling of conjugated systems, such as this compound, presents unique challenges due to the delocalization of π-electrons across multiple atoms. youtube.comwikipedia.org This delocalization governs the molecule's electronic and structural properties, requiring sophisticated theoretical models to accurately predict its behavior. youtube.comnumberanalytics.com The development of these models is crucial for understanding structure-property relationships, reaction mechanisms, and for the rational design of new materials with desired characteristics. nih.govacs.org

A primary challenge lies in creating accurate force fields for classical molecular dynamics (MD) simulations. nih.govacs.org Conjugation imposes strong rotational barriers around single bonds and leads to planar geometries. acs.org This planarity can bring atoms into close proximity, causing significant steric repulsion, especially when bulky side chains are present. acs.org Standard force fields often fail to capture these intricate interactions accurately, necessitating the development of specialized, reparametrized force fields for conjugated polymers and molecules. nih.govacs.org

Quantum mechanical (QM) methods provide a more accurate, albeit computationally expensive, alternative. nih.govacs.org Methods like Density Functional Theory (DFT) and ab initio calculations can capture the electronic structure, molecular conformations, and non-bonded interactions with high fidelity. nih.govacs.org These QM calculations are often used to generate parameters for more computationally efficient classical force fields, bridging the gap between accuracy and feasible simulation size. princeton.edu

Theoretical Frameworks for Conjugated Systems

Several theoretical models have been developed to describe the electronic structure of conjugated molecules. numberanalytics.com

Hückel Molecular Orbital (HMO) Theory: This is a simplified method that provides a qualitative understanding of the π molecular orbitals in conjugated systems. It uses a linear combination of atomic orbitals (LCAO) to construct the molecular orbitals and determines their energy levels based on overlap integrals between adjacent atoms. numberanalytics.com

Pariser-Parr-Pople (PPP) Method: The PPP method is a more advanced semi-empirical quantum chemistry method that explicitly includes electron-electron repulsion, offering better quantitative predictions of electronic spectra compared to HMO theory.

Density Functional Theory (DFT): DFT has become one of the most popular methods for studying conjugated systems. numberanalytics.com It calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction, offering a good balance between accuracy and computational cost. nih.govacs.org DFT is widely used to investigate reaction mechanisms, such as cycloadditions, and to determine the regioselectivity and stereoselectivity of reactions involving dienes. researchgate.netresearchgate.net

Research Findings and Computational Data

Computational studies provide deep insights into the reactivity and properties of conjugated dienes. By calculating molecular orbital energies and reactivity indices, researchers can predict how a molecule will behave in a chemical reaction. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity, particularly in cycloaddition reactions. libretexts.org

A computational study on (1E,3E)-1,4-dinitro-1,3-butadiene, a symmetrical conjugated diene, highlights the type of data generated. The introduction of electron-withdrawing nitro groups significantly alters the electronic properties compared to the parent S-trans-1,3-butadiene. mdpi.com This is reflected in the calculated orbital energies and global reactivity indices. mdpi.com

Table 1: Comparison of Calculated Molecular Properties for S-trans-1,3-butadiene and (1E,3E)-1,4-dinitro-1,3-butadiene Data calculated at the B3LYP/6-31G(d) level of theory. All values are in electron volts (eV).

| Property | S-trans-1,3-butadiene | (1E,3E)-1,4-dinitro-1,3-butadiene |

| HOMO Energy | -6.23 | -8.31 |

| LUMO Energy | 0.61 | -3.91 |

| HOMO-LUMO Gap | 5.62 | 4.40 |

| Electrophilicity (ω) | 1.04 | 4.42 |

| Nucleophilicity (N) | 2.89 | 1.13 |

This table was generated using data from a computational study on related conjugated dienes. mdpi.com

The data demonstrates that the nitro groups lower both the HOMO and LUMO energy levels, making (1E,3E)-1,4-dinitro-1,3-butadiene a much stronger electrophile (higher ω value) and a weaker nucleophile (lower N value) than the unsubstituted diene. mdpi.com Such computational models and the data they generate are invaluable for predicting and rationalizing chemical reactivity, guiding synthetic efforts toward specific targets. numberanalytics.com Future research in this area will focus on developing even more accurate and efficient theoretical models to handle larger and more complex conjugated systems, potentially leveraging machine learning and artificial intelligence to accelerate the design of novel materials. princeton.edu

Advanced Spectroscopic Analysis in Diene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is a cornerstone in the characterization of organic compounds, offering profound insights into the structure and stereochemistry of molecules like 4-Methylnona-1,3-diene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can piece together the molecular puzzle with high precision.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the different chemical environments of hydrogen and carbon atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. For this compound, distinct regions in the NMR spectra would correspond to the vinylic protons and carbons of the diene system, the allylic protons, the methyl group attached to the diene, and the aliphatic pentyl chain.

In the ¹H NMR spectrum, the vinylic protons (H1, H2, H3) are expected to appear in the downfield region (typically δ 5.0-6.5 ppm) due to the deshielding effect of the π-electron system. The protons of the terminal methylene (B1212753) group (=CH₂) at the C1 position would show characteristic splitting patterns. The proton at C3, being adjacent to the methyl-substituted C4, would also exhibit a distinct chemical shift and multiplicity. The protons of the methyl group at C4 and the adjacent methylene group of the pentyl chain (C5) are allylic and would resonate in a specific range (δ ~1.7-2.1 ppm). The remaining protons of the aliphatic chain (C6-C9) would appear in the more upfield region (δ ~0.9-1.4 ppm).

In the ¹³C NMR spectrum, the sp²-hybridized carbons of the conjugated diene (C1, C2, C3, C4) would resonate in the downfield region (δ 100-150 ppm). The chemical shifts can help distinguish between the terminal CH₂ carbon (C1), the internal CH carbons (C2, C3), and the substituted quaternary carbon (C4). The sp³-hybridized carbons of the methyl group and the pentyl chain would appear in the upfield region (δ 10-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3E)-4-Methylnona-1,3-diene Note: These are predicted values and may vary from experimental results.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Assignment Justification |

|---|---|---|---|

| 1 | ~5.0-5.2 | ~115 | Terminal vinylic CH₂ |

| 2 | ~6.0-6.4 | ~138 | Internal vinylic CH |

| 3 | ~5.6-5.8 | ~128 | Internal vinylic CH |

| 4 | - | ~135 | Substituted vinylic C |

| 4-CH₃ | ~1.75 | ~12 | Allylic methyl |

| 5 | ~2.05 | ~35 | Allylic methylene |

| 6 | ~1.35 | ~30 | Aliphatic methylene |

| 7 | ~1.30 | ~22 | Aliphatic methylene |

| 8 | ~1.30 | ~31 | Aliphatic methylene |

| 9 | ~0.90 | ~14 | Terminal methyl |

While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are essential for establishing the connectivity between them. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H1 with H2, H2 with H3, and H3 with the allylic protons at C5. It would also show correlations between the protons along the pentyl chain (H5 to H6, H6 to H7, etc.), confirming the sequence of the aliphatic tail.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached. This is crucial for unequivocally assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the proton signal at ~2.05 ppm would show a cross-peak to the carbon signal at ~35 ppm, confirming their assignment to the C5 methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying connections to quaternary carbons (like C4) that have no attached protons. For instance, the protons of the 4-CH₃ group (~1.75 ppm) and the C5 methylene protons (~2.05 ppm) would both be expected to show a cross-peak to the C4 carbon (~135 ppm), confirming the position of the methyl group on the diene backbone.

The geometry of the double bonds (E/Z isomerism) in this compound can be determined by analyzing the coupling constants (J-values) between the vinylic protons. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.

For the C2-C3 double bond, the coupling constant ³JH2-H3 would be significantly different for the E and Z isomers.

A trans relationship (E-isomer) typically results in a larger coupling constant, in the range of 11-18 Hz .

A cis relationship (Z-isomer) results in a smaller coupling constant, typically 6-15 Hz .

Similarly, the stereochemistry around the C3-C4 bond influences the chemical shifts of nearby atoms. For example, in the (3Z)-isomer, the C5 methylene group would be sterically crowded by the C2-H, potentially causing a shift in its ¹H and ¹³C signals compared to the less crowded (3E)-isomer.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of bonds present and are particularly effective for identifying functional groups like the conjugated diene system in this compound.

Conjugated dienes exhibit characteristic vibrational frequencies that distinguish them from isolated alkenes.

C=C Stretching: In isolated alkenes, the C=C stretching vibration typically appears around 1640-1680 cm⁻¹. In conjugated systems, this vibration is observed at a lower frequency, generally in the range of 1600-1650 cm⁻¹ . This shift is due to the delocalization of π-electrons, which slightly weakens the double bonds. Often, two bands are observed, corresponding to the symmetric and asymmetric stretching of the two C=C bonds. The symmetric stretch is typically strong in the Raman spectrum, while the asymmetric stretch is more intense in the IR spectrum.

=C-H Stretching: The stretching vibrations of hydrogens attached to the sp² carbons of the diene appear at frequencies above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.

=C-H Bending (Out-of-Plane): These "wagging" vibrations are often strong in the IR spectrum and are highly diagnostic of the substitution pattern on the double bonds. For the terminal =CH₂ group at C1, characteristic strong bands would be expected around 910 cm⁻¹ and 990 cm⁻¹ . The C-H bond at C3 in a trans-configured diene would show a strong band around 960-970 cm⁻¹ .

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR / Raman) |

|---|---|---|

| Aliphatic C-H Stretch | 2850-2960 | Strong / Strong |

| Vinylic =C-H Stretch | 3010-3100 | Medium / Medium |

| Conjugated C=C Stretch | 1600-1650 | Medium (IR) / Strong (Raman) |

| =C-H Out-of-Plane Bend (Terminal =CH₂) | ~910 and ~990 | Strong / Weak |

| =C-H Out-of-Plane Bend (Internal C-H) | ~960-970 (for E-isomer) | Strong / Weak |

| CH₂/CH₃ Bending | 1375-1465 | Medium / Medium |

Vibrational spectroscopy is a powerful tool for real-time monitoring of chemical reactions. For a reaction involving this compound, such as hydrogenation or a Diels-Alder reaction, one could monitor the disappearance of the reactant's characteristic peaks and the appearance of the product's peaks.

For example, in a complete hydrogenation reaction, the following spectral changes would be observed:

Disappearance of reactant peaks: The vinylic =C-H stretching bands (>3000 cm⁻¹) and the conjugated C=C stretching bands (~1600-1650 cm⁻¹) would decrease in intensity and eventually disappear.

Appearance of product peaks: The intensity of the aliphatic C-H stretching bands (2850-2960 cm⁻¹) would increase as the double bonds are saturated to form 4-methylnonane.

This ability to track the concentration of reactants and products over time allows for the study of reaction kinetics and the identification of any transient intermediate species that may form.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for elucidating the structure of organic molecules like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, a characteristic fragmentation pattern is produced, which acts as a molecular fingerprint.

For this compound (molecular formula C₁₀H₁₈, molecular weight 138.25 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 138. The fragmentation of this conjugated diene is governed by established principles, primarily allylic cleavage, which is cleavage of a bond adjacent to a double bond, leading to the formation of a stable, resonance-stabilized carbocation.

The primary fragmentation pathways for this compound would involve the cleavage of bonds allylic to the conjugated diene system. The presence of the methyl group at the C4 position influences the fragmentation, favoring the formation of the most stable carbocations. One of the most likely fragmentation events is the loss of a butyl radical (•C₄H₉) through cleavage of the C5-C6 bond, which is allylic to the diene system. This would result in a highly stable fragment ion. Another significant fragmentation pathway involves the loss of an ethyl radical (•C₂H₅) via cleavage of the C2-C3 bond, also an allylic position.

Below is a table detailing the predicted major fragments for this compound based on these principles. nasa.gov

| m/z Value | Proposed Fragment Ion | Neutral Loss | Type of Cleavage |

| 138 | [C₁₀H₁₈]⁺ | - | Molecular Ion (M⁺) |

| 123 | [C₉H₁₅]⁺ | •CH₃ | Loss of methyl radical |

| 95 | [C₇H₁₁]⁺ | •C₃H₇ | Allylic cleavage |

| 81 | [C₆H₉]⁺ | •C₄H₉ | Allylic cleavage |

This interactive table outlines the primary theoretical fragmentation patterns for this compound under mass spectrometry.

Advanced Microscopy Techniques for On-Surface Reaction Analysis (e.g., AFM)

Advanced microscopy techniques are indispensable for investigating chemical reactions at surfaces, providing nanoscale insights into processes like polymerization. Atomic Force Microscopy (AFM) is a premier tool in this domain, capable of generating three-dimensional topographical images of a surface with atomic resolution. mdpi.com This technique is particularly valuable for analyzing the on-surface reactions of dienes, as it allows for the direct visualization of molecular assembly and polymer chain growth. purdue.eduasmicro.com

In a typical AFM setup, a sharp tip at the end of a flexible cantilever scans across a sample surface. The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser system to reconstruct the surface topography. researchgate.net Beyond just imaging, AFM can operate in different modes, such as phase imaging, which is sensitive to variations in material properties like adhesion and viscoelasticity. This capability allows researchers to distinguish between different components in polymer blends or to differentiate between monomer and polymer regions on a surface. asmicro.comcovalentmetrology.com

Research on conjugated systems, such as diacetylenes, demonstrates the power of AFM in studying on-surface polymerization. purdue.edu When monomers are deposited on a substrate like highly ordered pyrolytic graphite (B72142) (HOPG), AFM can monitor the polymerization process, revealing how individual molecules orient themselves and link together to form polymer networks. purdue.edu The resulting images provide detailed information on the morphology of the polymer film, including the alignment and length of the polymer chains. purdue.edu This type of analysis would be directly applicable to studying the on-surface polymerization of this compound, providing crucial data on how it forms polymer films on various substrates. mdpi.com

The table below summarizes the key information that can be obtained using AFM for the analysis of on-surface reactions.

| Analytical Information | AFM Technique/Mode | Relevance to Diene Research |

| Surface Topography | Contact/Tapping Mode | Visualizes the nanoscale morphology of monomer layers and resulting polymer films. |

| Material Distribution | Phase Imaging | Differentiates between unreacted diene monomers and polymer chains in blends or copolymers. asmicro.comcovalentmetrology.com |

| Polymer Chain Growth | Time-lapse Imaging | Allows for real-time observation of the polymerization process on the surface. |

| Nanomechanical Properties | Force Spectroscopy | Measures properties like adhesion and stiffness of the formed polymer film. mdpi.com |

This interactive table highlights the applications of Atomic Force Microscopy (AFM) in the on-surface analysis of diene reactions.

Applications in Advanced Organic Synthesis and Materials Science Research

4-Methylnona-1,3-diene as a Synthetic Building Block in Complex Molecule Synthesis

The arrangement of double and single bonds in this compound allows it to participate in a variety of chemical transformations, making it a key starting material for the synthesis of intricate molecules.

While direct total synthesis of natural products using this compound is not extensively documented, its structural motif is found within more complex molecules that are intermediates in the synthesis of natural product analogues. The 1,3-diene unit is a common feature in many biologically active natural products. mdpi.com Synthetic strategies often involve creating substituted dienes as key fragments for building these larger, more complex structures. For instance, the synthesis of analogues of zampanolide (B1247547), a potent anticancer agent, involves the creation of complex dienoate fragments. wgtn.ac.nz The principles used to construct these fragments are applicable to dienes like this compound. The development of methods for the stereoselective synthesis of highly substituted 1,3-dienes is an active area of research, highlighting the importance of such building blocks in accessing complex molecular architectures. nih.gov

The conjugated diene structure of this compound makes it an ideal substrate for cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. The Diels-Alder reaction, a cornerstone of organic synthesis, utilizes a conjugated diene and a dienophile to construct six-membered rings, which are prevalent in many natural products and pharmaceutical agents. The reactivity of dienes in such reactions allows for the formation of complex carbocyclic frameworks. researchgate.net

Furthermore, 1,3-dienes are versatile substrates in transition metal-catalyzed reactions that can lead to the formation of both carbocyclic and heterocyclic structures. wiley.com For example, transition metal-catalyzed hydroboration of 1,3-dienes can produce valuable organoboron intermediates that serve as building blocks for a variety of functional groups and complex structures. wiley.com Additionally, methods like enyne metathesis can be employed to form macrocyclic 1,3-dienes, which are precursors to large ring systems found in some natural products. nih.gov

Polymerization Research of 1,3-Dienes

The polymerization of 1,3-dienes is a mature field of significant industrial and academic importance, leading to the production of synthetic rubbers and elastomers. rsc.org Research in this area is continually advancing, with a focus on developing new catalysts and methods to control the polymer's structure and properties.

The stereochemistry of the resulting polymer from the polymerization of a 1,3-diene is highly dependent on the catalyst system and the structure of the monomer. researchgate.netsemanticscholar.org Different polymerization methods can lead to polymers with varying microstructures, such as cis-1,4, trans-1,4, 1,2, or 3,4-enchainments, each imparting distinct physical properties to the final material. mdpi.com For substituted dienes like this compound, the position and nature of the substituent play a crucial role in directing the stereochemical outcome of the polymerization. researchgate.netmdpi.com

Recent research has focused on the development of well-defined transition metal complexes as catalysts to achieve high levels of stereocontrol. researchgate.netsemanticscholar.org These catalysts, often based on metals like titanium, cobalt, iron, and neodymium, can produce highly stereoregular polymers from various substituted 1,3-dienes. semanticscholar.orgmdpi.comscispace.com The choice of metal, the ligands attached to it, and the specific monomer all interact to determine the final polymer microstructure. mdpi.com

Table 1: Influence of Catalyst on the Stereospecific Polymerization of 1,3-Dienes

| Catalyst System | Monomer(s) | Resulting Polymer Microstructure | Reference(s) |

|---|---|---|---|

| CpTiCl₃/MAO | (Z)-1,3-pentadiene, 4-methyl-1,3-pentadiene | Highly syndiotactic 1,2 polymers | semanticscholar.org |

| CrCl₂(dmpe)₂/MAO, (η³-C₈H₁₃)(C₄H₆)Co, FeCl₂(bipy)₂/MAO | 1,3-butadiene (B125203) | Highly syndiotactic 1,2 polybutadiene | semanticscholar.org |

| Neodymium-based catalysts/Al(i-C₄H₉)₃ | Terminally substituted butadienes | cis-1,4 isotactic structure | scispace.com |

| CuCl₂(bipy)/MAO | Isoprene (B109036), 3-methyl-1,3-pentadiene | Crystalline syndiotactic 3,4-polyisoprene, syndiotactic 1,2 poly(3-methyl-1,3-pentadiene) | mdpi.com |

MAO = Methylaluminoxane; dmpe = 1,2-bis(dimethylphosphino)ethane; bipy = 2,2'-bipyridine

Living anionic polymerization is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled architectures. wikipedia.org This method is particularly well-suited for diene monomers and offers the ability to create block copolymers by the sequential addition of different monomers. allenpress.com The properties of the resulting polydienes can be finely tuned by adjusting reaction conditions such as the solvent, temperature, and the counterion of the initiator. wiley.com

In nonpolar solvents, anionic polymerization of dienes typically yields polymers with a high content of 1,4-units. wiley.com The addition of polar modifiers or the use of polar solvents increases the proportion of 1,2- and 3,4-units. wiley.comrsc.org The geometry of the diene monomer is also a critical factor, with a cisoid conformation being a prerequisite for propagation in nonpolar media. rsc.org The "living" nature of the polymer chain ends allows for the introduction of functional groups at the end of the polymer chain, further expanding the range of accessible materials. wikipedia.org

Transition metal catalysts have revolutionized the field of diene polymerization, enabling the synthesis of polymers with high stereoregularity that are often inaccessible by other methods. semanticscholar.org A wide range of transition metals, including those from the lanthanide series, have been employed to catalyze the polymerization of substituted dienes. researchgate.netscispace.com The catalyst's structure, particularly the ligands coordinated to the metal center, has a profound impact on the chemo- and stereoselectivity of the polymerization. researchgate.net

For example, iron-based catalysts with specific phosphorus-nitrogen ligands have been shown to produce syndiotactic 1,2-polybutadiene and 3,4-polyisoprene with high activity. jlu.edu.cn Similarly, copper-based catalysts, which are more sustainable than some traditional systems, have been developed for the stereospecific polymerization of various 1,3-dienes. mdpi.com The interplay between the metal, its ligands, and the diene monomer's structure allows for the synthesis of a diverse array of polymers with tailored properties. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Zampanolide |

| 1,3-Butadiene |

| Isoprene |

| 1,3-Pentadiene |

| (Z)-1,3-Pentadiene |

| 4-Methyl-1,3-pentadiene |

| 2,3-Dimethyl-1,3-butadiene |

| 3-Methyl-1,3-pentadiene |

| (E,E)-2,4-Hexadiene |

| Styrene |

Research into Aggregation-Induced Emission (AIE) Properties of Diene-Based Luminogens

The field of materials science has seen a significant surge of interest in luminogenic materials, particularly those exhibiting aggregation-induced emission (AIE). This phenomenon, where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state, is the opposite of the more common aggregation-caused quenching (ACQ). The unique "turn-on" characteristic of AIE has opened up new avenues for applications in sensors, bioimaging, and organic light-emitting diodes (OLEDs). nih.govnih.gov Among the various molecular structures explored for AIE, the 1,3-diene motif has emerged as a promising backbone for the development of novel luminogens, known as AIEgens. nih.gov

The core principle behind AIE in many systems is the restriction of intramolecular motion (RIM). In dilute solutions, molecules can undergo various intramolecular rotations and vibrations, which provide non-radiative pathways for the decay of excited-state energy, thus quenching fluorescence. pku.edu.cnmdpi.com In the aggregated or solid state, these motions are physically hindered, blocking the non-radiative channels and forcing the excited molecule to decay via radiative emission of photons, leading to strong luminescence. pku.edu.cnmdpi.com The 1,3-diene structure, with its conjugated double bonds, is particularly susceptible to these intramolecular motions, making it an ideal candidate for AIEgen design. nih.gov

Design and Synthesis of 1,3-Diene-Based AIEgens

The design of AIEgens based on the 1,3-diene framework, such as the hypothetical luminogen this compound, involves the strategic incorporation of substituents that promote the AIE effect. While research has often focused on complex aromatic systems like tetraphenylethene (TPE) or hexaphenyl-1,3-butadiene, the fundamental principles can be applied to simpler aliphatic dienes. researchgate.netresearchgate.net The synthesis of these molecules is a critical aspect of research, with a strong emphasis on stereoselectivity, as the geometric arrangement of the diene system profoundly impacts its photophysical properties. nih.govmdpi.com

Various synthetic strategies have been developed to achieve precise control over the geometry of the 1,3-diene core. nih.gov These methods are crucial for producing specific isomers (e.g., E,E, E,Z, or Z,Z) to systematically study the structure-property relationships. Common synthetic routes include:

Wittig-type reactions and its variations: These are classic methods for forming carbon-carbon double bonds with some degree of stereocontrol.

Transition metal-catalyzed cross-coupling reactions: Palladium- or nickel-catalyzed reactions, such as Suzuki-Miyaura or Heck couplings, offer efficient and highly stereoselective pathways to construct conjugated diene systems. mdpi.comacs.org

Isomerization of allenes: Palladium-hydrido complexes can catalyze the isomerization of allenes into 1,3-dienes. acs.org

Rhodium-catalyzed tandem reactions: These can produce stereoselective (E,E)-1,5-diamino-1,3-dienes from aryl derivatives through a cascade of reactions. scilit.com

For a molecule like this compound, a potential synthetic approach could involve a stereoselective coupling reaction to ensure the desired geometry of the diene. The methyl group at the 4-position and the alkyl chain would influence the steric and electronic environment of the diene, which in turn affects its packing in the solid state and its resulting AIE characteristics.

The table below summarizes key synthetic approaches for 1,3-diene-based AIEgens, which could be adapted for the synthesis of molecules like this compound.

| Synthetic Method | Catalyst/Reagent | Key Features | Stereoselectivity |

| Suzuki–Miyaura Coupling/Isomerization | Palladium catalyst, Boronic acids | Sequential process, in-situ allene (B1206475) generation. acs.org | Varies with substrate and conditions. |

| Rhodium-Catalyzed Tandem Reaction | Rhodium(II) catalyst | Cascade reaction involving C(sp3)-H functionalization. scilit.com | High for (E,E) isomers. scilit.com |

| Alkyne Hydrosilylation–Hiyama Coupling | Platinum/Palladium catalysts | Forms highly functionalized 1,3-dienes. mdpi.com | Excellent E selectivity. mdpi.com |

| Amide-directed C-H Functionalization | Palladium catalyst | Cross-coupling of α-substituted acrylamides. mdpi.com | Good stereoselectivity. mdpi.com |

Influence of Diene Geometry on Luminescent Characteristics

The geometry of the two double bonds within the 1,3-diene core is a critical determinant of the luminescent characteristics of the resulting AIEgens. nih.gov The different spatial arrangements of the substituents in E/Z isomers lead to distinct molecular packing modes in the aggregate state, which directly influences the extent of RIM and, consequently, the quantum yield of luminescence. researchgate.net

Research on more complex diene systems, such as dialdehyde-substituted hexaphenyl-1,3-butadiene, has provided valuable insights into this relationship. In one study, the EE, EZ, and ZZ isomers were synthesized and separated. It was found that the EE isomer, with a more planar and densely packed structure, exhibited strong AIE behavior. In contrast, the EZ and ZZ isomers, with their more twisted conformations, showed weaker aggregation-enhanced emission (AEE). researchgate.net This difference is attributed to the varying degrees of intermolecular interactions and the efficiency of RIM in the solid state.

For a simpler, non-aromatic diene like this compound, the influence of geometry would still be paramount. The cis/trans configurations of the double bonds would dictate how the molecules can pack together. For instance, an (E,E) isomer might allow for closer packing and more effective RIM compared to a (Z,Z) or (E,Z) isomer, where steric hindrance from the alkyl groups could lead to looser packing and less efficient emission.

The following table outlines the expected influence of diene geometry on the luminescent properties of hypothetical AIEgens based on the principles observed in published research.

| Diene Isomer | Expected Molecular Packing | Anticipated Luminescent Behavior | Rationale |

| (E,E) | Dense, ordered packing | Strong Aggregation-Induced Emission (AIE) | Planar geometry allows for strong intermolecular interactions and effective restriction of intramolecular motion (RIM). researchgate.net |

| (E,Z) | Less ordered packing | Weaker Aggregation-Enhanced Emission (AEE) or AIE | The mix of geometries disrupts efficient packing, leading to less effective RIM compared to the (E,E) isomer. researchgate.net |

| (Z,Z) | Loose, disordered packing | Weakest AEE or potential quenching | Steric hindrance from substituents in the Z-configuration prevents close packing, allowing for more non-radiative decay pathways. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products